molecular formula C14H20O3 B15356745 3-Tert-butyl-4-propan-2-yloxybenzoic acid

3-Tert-butyl-4-propan-2-yloxybenzoic acid

Cat. No.: B15356745
M. Wt: 236.31 g/mol
InChI Key: GXHIIHJMCRYQLP-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-propan-2-yloxybenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by a benzene ring substituted with a tert-butyl group at the 3-position and a propan-2-yloxy group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Esterification: The compound can be synthesized through the esterification of 3-tert-butylbenzoic acid with propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid.

  • Friedel-Crafts Alkylation:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives.

  • Reduction: Production of corresponding alcohols or aldehydes.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

3-Tert-butyl-4-propan-2-yloxybenzoic acid finds applications in various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-tert-butyl-4-propan-2-yloxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3-Methyl-4-propan-2-yloxybenzoic acid

  • 4-tert-Butyl-3-propan-2-yloxybenzoic acid

  • 3-tert-Butyl-4-methoxybenzoic acid

Uniqueness: 3-Tert-butyl-4-propan-2-yloxybenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct behavior in reactions and applications, making it a valuable compound in various scientific and industrial contexts.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3-tert-butyl-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C14H20O3/c1-9(2)17-12-7-6-10(13(15)16)8-11(12)14(3,4)5/h6-9H,1-5H3,(H,15,16)

InChI Key

GXHIIHJMCRYQLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)C(C)(C)C

Origin of Product

United States

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